molecular formula C18H24N4O4 B11159441 N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine

N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine

Cat. No.: B11159441
M. Wt: 360.4 g/mol
InChI Key: FTPHUTZICKWCEF-INIZCTEOSA-N
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Description

3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID is a complex organic compound that features a benzotriazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazine ring.

    Attachment of the Hexanamide Group: The hexanamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of the Butanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazine ring or the butanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]PROPANOIC ACID
  • 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]PENTANOIC ACID

Uniqueness

The uniqueness of 3-METHYL-2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]BUTANOIC ACID lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]butanoic acid

InChI

InChI=1S/C18H24N4O4/c1-12(2)16(18(25)26)19-15(23)10-4-3-7-11-22-17(24)13-8-5-6-9-14(13)20-21-22/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3,(H,19,23)(H,25,26)/t16-/m0/s1

InChI Key

FTPHUTZICKWCEF-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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